molecular formula C11H13NO3 B8303935 4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid

4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid

Cat. No. B8303935
M. Wt: 207.23 g/mol
InChI Key: SPNUKIKWDNLBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-Amino-2-methyl-1-oxopropan-2-yl)benzoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(1-amino-2-methyl-1-oxopropan-2-yl)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-11(2,10(12)15)8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H2,12,15)(H,13,14)

InChI Key

SPNUKIKWDNLBDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-(1-cyano-1-methylethyl)benzoate (1.0 g), sodium hydroxide (0.4 g), water (2 ml) and IMS (5 ml) was heated to 50° C. with stirring. Hydrogen peroxide (60% w/v, 1.23 ml) was added dropwise and the reaction mixture was stirred at 50° C. for 1 hour. and then at ambient temperature for 3 hours. The reaction mixture was evaporated to dryness under reduced pressure. Water (10 ml) was added to the residue and this mixture was heated at 95° C. for 1 hour. The mixture was cooled, washed with dichloromethane, acidified with 5M hydrochloric acid and filtered to give 4-(1-carbamoyl-1-methylethyl)benzoic acid, m.p. 218°-219° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-(furan-2-yl)-phenyl)-2-methyl-propionamide (reference example 26) (124 mg, 0.5 mmol) in CH3CN/CCl4/H2O (7 mL, 2/2/3) is added NaIO4 (420 mg, 2 mmol) followed by RuCl3 (H2O)(3 mg). The resulting mixture is stirred vigorously for 1.5 h, then diluted with ethyl acetate, washed with water and brine, dried over MgSO4 and concentrated to give 100 mg of the title compound as an orange solid. 1H NMR (CD3OD) d 1.58 (s, 6H), 7.50 (d, J=8 Hz, 2H), 7.98 (d, J=8 Hz, 2H). MS (EI) m/z 208 (M+H).
Name
2-(4-(furan-2-yl)-phenyl)-2-methyl-propionamide
Quantity
124 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
420 mg
Type
reactant
Reaction Step One
Name
CH3CN CCl4 H2O
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
3 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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